![molecular formula C20H25N5O3 B2981584 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1798023-51-4](/img/structure/B2981584.png)
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide
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Description
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating circadian rhythms and other cellular processes. In
Scientific Research Applications
Synthesis and Anticancer Activity
A notable application of compounds structurally related to 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide involves their synthesis and evaluation against cancer cell lines. For instance, substituted pyrimidine-piperazine-chromene and -quinoline conjugates have been synthesized and tested for cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Compounds within this group demonstrated significant anti-proliferative activities, outperforming curcumin in some cases. Molecular docking studies revealed that these compounds exhibit good binding affinity with Bcl-2 protein, suggesting a potential mechanism of action through apoptosis induction or cell cycle arrest (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Anti-Inflammatory and Analgesic Properties
Another research avenue explores the anti-inflammatory and analgesic properties of novel compounds derived from visnaginone and khellinone. These compounds, through various synthetic pathways, have shown high inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), along with notable analgesic and anti-inflammatory activities. The selectivity and potency of these compounds in COX-2 inhibition, along with their protective effects in analgesic models, highlight their potential as therapeutic agents in managing inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Enantioselective Synthesis for Receptor Inhibition
The enantioselective synthesis of compounds for receptor inhibition, specifically targeting the CGRP receptor, represents a critical application area. The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide has been identified as a potent CGRP receptor antagonist. A stereoselective and economical synthesis pathway has been developed, demonstrating potential for large-scale production. This compound's ability to antagonize the CGRP receptor suggests its applicability in treating conditions related to CGRP, such as migraine (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Nathan, Remy, Sausker, & Wang, 2012).
Antimicrobial Applications
Compounds within the structural family of 4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide have also been synthesized and evaluated for antimicrobial activity. For example, Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone have shown significant antibacterial and antifungal efficacy. These compounds, through various structural modifications, demonstrated excellent activity against common pathogens, suggesting their potential as new antimicrobial agents (Patel & Patel, 2010).
properties
IUPAC Name |
4-(6-cyclopropylpyrimidin-4-yl)-N-(2,3-dimethoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-27-17-5-3-4-15(19(17)28-2)23-20(26)25-10-8-24(9-11-25)18-12-16(14-6-7-14)21-13-22-18/h3-5,12-14H,6-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCORHQXGFNIZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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